
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazines Tetrazines are known for their unique chemical properties, particularly their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the formation of the tetrazine ring followed by the introduction of the pentan-1-amine moiety. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine ring. The resulting tetrazine is then reacted with pentan-1-amine under acidic conditions to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This is the most notable reaction, where the tetrazine moiety reacts with strained alkenes to form stable adducts.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
IEDDA Reactions: Typically involve strained alkenes such as norbornene or trans-cyclooctene under mild conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: Used for labeling and detecting biomolecules in living systems without interfering with native biological processes.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique electronic and photophysical properties.
Chemical Biology: Employed in studying biological processes through the selective modification of biomolecules.
Mechanism of Action
The primary mechanism of action for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride involves its participation in IEDDA reactions. The tetrazine moiety acts as a diene, reacting with strained alkenes (dienophiles) to form stable adducts. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications. The molecular targets are typically strained alkenes that have been introduced into biological systems or materials .
Comparison with Similar Compounds
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid
- 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine
Uniqueness
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which combines the reactivity of the tetrazine ring with the functional versatility of the pentan-1-amine moiety. This combination allows for a wide range of chemical modifications and applications, particularly in bioorthogonal chemistry and material science .
Properties
Molecular Formula |
C7H14ClN5 |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N5.ClH/c8-5-3-1-2-4-7-11-9-6-10-12-7;/h6H,1-5,8H2;1H |
InChI Key |
VCBJMOBANSXGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N=N1)CCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
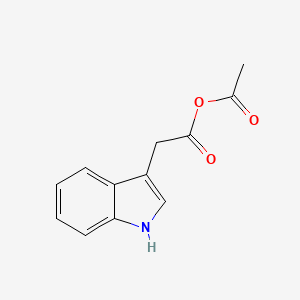
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
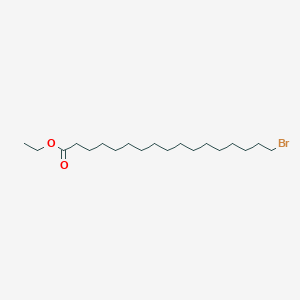
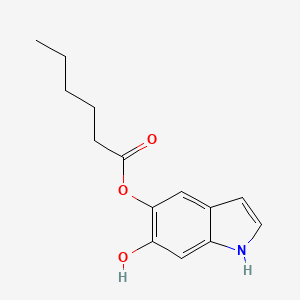
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)

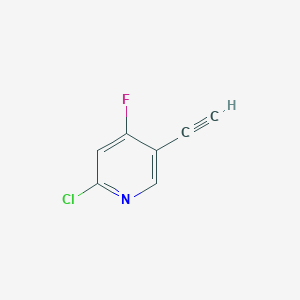
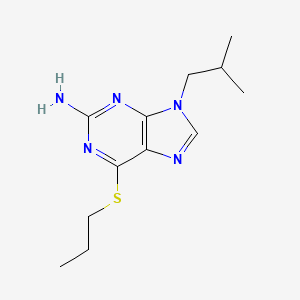
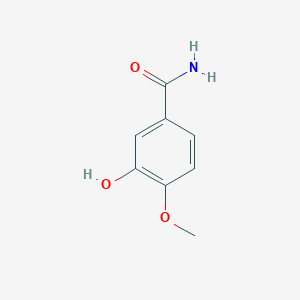
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
